molecular formula C6H6N2O3 B1278420 3-Amino-5-nitrophenol CAS No. 618-64-4

3-Amino-5-nitrophenol

Cat. No. B1278420
CAS RN: 618-64-4
M. Wt: 154.12 g/mol
InChI Key: VYBFQVODGUQVGO-UHFFFAOYSA-N
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Description

3-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3 . It is used as a starting material in the synthesis of a series of hydrazine carboxamides and as a semi-permanent hair colorant . It is also a precursor to the drug mesalazine .


Synthesis Analysis

The synthesis of 3-Amino-5-nitrophenol can be achieved by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A comparative study on the synthesis of 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal using carbon paste electrode and boron-doped diamond film electrode has been reported .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-nitrophenol consists of a benzene ring substituted with an amino group and a nitro group . The exact mass of the molecule is 154.03800 and the molecular weight is 154.12300 .

Scientific Research Applications

Environmental Remediation

3-Amino-5-nitrophenol: is utilized in the synthesis of amine-functionalized reduced graphene oxide-supported silver nanoparticles (AgNPs). These nanoparticles exhibit superior catalytic efficiency towards the reduction of organic pollutants, such as 4-nitrophenol and methylene blue, which are common in wastewater from various industries . The presence of amino groups aids in the uniform growth of AgNPs, enhancing their catalytic activity and making them a promising solution for environmental cleanup efforts.

Pharmaceutical Industry

In the pharmaceutical sector, 3-Amino-5-nitrophenol serves as a crucial intermediate in the production of various drugs. It is involved in the catalytic reduction of 4-nitrophenol to 4-aminophenol, a compound essential for synthesizing polymers, pigments, anticorrosive lubricants, and medicines . This process is vital due to the hazardous effects of 4-nitrophenol and the high demand for 4-aminophenol in drug synthesis.

Safety and Hazards

3-Amino-5-nitrophenol is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Relevant Papers

Several papers have been retrieved that discuss 3-Amino-5-nitrophenol. One paper discusses the determination of aminonitrophenols in hair dyes using a carbon paste electrode and a boron-doped diamond film electrode . Another paper discusses the physiologically-based pharmacokinetic model for 2,4-dinitrophenol .

properties

IUPAC Name

3-amino-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFQVODGUQVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442306
Record name 3-amino-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618-64-4
Record name 3-amino-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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